molecular formula C8H14N4 B2641059 4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine CAS No. 1225218-71-2

4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine

Cat. No.: B2641059
CAS No.: 1225218-71-2
M. Wt: 166.228
InChI Key: ITPGEBNEESCNKC-UHFFFAOYSA-N
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Description

4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine is a chemical compound of interest in pharmaceutical and medicinal chemistry research. This scaffold is built around a piperidine ring, a common feature in bioactive molecules, which is functionalized with a 4H-1,2,4-triazole moiety. The 1,2,4-triazole ring is a privileged structure in drug design due to its diverse biological activities and ability to improve pharmacokinetic properties . Compounds featuring the piperidine-triazole scaffold have been investigated for various therapeutic applications. Notably, structurally similar 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives have been rationally designed and evaluated as potent and selective inhibitors of glutaminyl cyclase isoenzyme (isoQC), a novel target for cancer therapy . These inhibitors work by blocking the enzyme's activity, which reduces the levels of pE-CD47 and can attenuate the "don't eat me" signal used by cancer cells to evade immune detection, demonstrating anti-cancer effects in vivo . More broadly, 1,2,4-triazole-based compounds are recognized for their significant chemopreventive and chemotherapeutic potential, as well as a wide spectrum of other biological activities including antiviral, anti-infective, and anti-inflammatory properties . This makes this compound a valuable building block for researchers in drug discovery, particularly for developing novel small-molecule therapeutics and probing biological mechanisms. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(1,2,4-triazol-4-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-3-9-4-2-8(1)5-12-6-10-11-7-12/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPGEBNEESCNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine typically involves the reaction of piperidine with a triazole derivative. One common method is the alkylation of piperidine with a triazole-containing alkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of triazole-containing ketones or aldehydes.

    Reduction: Formation of triazole-containing alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in coordination chemistry. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Activities

Key analogues and their pharmacological profiles are summarized below:

Compound Name Structural Features Biological Activity (IC50) Key Reference
4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine Piperidine + triazole (methylene bridge) Under investigation (H3R antagonism)
1-(3-(4-(3-Phenyl-4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperidine (3l) Phenoxypropyl linker + phenyl substituent H3R antagonism: 7.81 nM
1-(3-(4-(3-(4-Chlorophenyl)-4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperidine (3m) Chlorophenyl substituent H3R antagonism: 5.92 nM
1-(3-(4-(4H-1,2,4-Triazol-4-yl)phenoxy)propyl)piperidine (3h) Piperidine + phenoxypropyl linker H3R antagonism: 0.127 mM
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine Methyl substituent on triazole Commercial availability (no activity data)
4-(4H-1,2,4-Triazol-4-yl)piperidine Direct linkage (no methylene bridge) Intermediate for synthesis
Key Observations:
  • Substituent Effects : Introduction of aromatic groups (e.g., phenyl or chlorophenyl) on the triazole ring (as in 3l and 3m ) dramatically enhances H3R antagonistic potency (nM range) compared to the unsubstituted parent compound 3h (µM range). The electron-withdrawing chloro group in 3m further improves activity .
  • Linker Flexibility: Compounds with phenoxypropyl linkers (3l, 3m) show superior activity to those with shorter chains (e.g., ethyl or butyl linkers in 3o, 3p), suggesting optimal spacing between the triazole and piperidine moieties is critical for receptor interaction .
  • Piperidine Modifications : Substituting the piperidine nitrogen with bulky groups (e.g., phenyl or amide) reduces activity, while small alkyl groups (e.g., diethyl) retain or enhance potency .
Molecular Properties
  • Synthetic Accessibility: The compound can be synthesized via nucleophilic substitution or click chemistry, similar to analogues like 3l and 3m, which are derived from 4-(4H-1,2,4-triazol-4-yl)phenol intermediates .
Commercial Availability
  • Analogues such as 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 297172-18-0) and 4-(4H-1,2,4-Triazol-4-yl)piperidine (CAS 690261-92-8) are commercially available, highlighting their utility as building blocks in drug discovery .

Structure-Activity Relationship (SAR) Trends

Triazole Substituents :

  • Aromatic groups (phenyl, chlorophenyl) enhance H3R affinity.
  • Methyl groups improve metabolic stability but may reduce potency .

Linker Length :

  • Propyl linkers optimize receptor binding; shorter chains (ethyl) or longer chains (pentyl) reduce activity .

Piperidine Modifications :

  • N-Alkyl groups (e.g., diethyl) are tolerated, while bulky substitutions (e.g., phenyl) diminish activity .

Biological Activity

4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine is a compound characterized by a piperidine ring substituted with a triazole moiety. This unique structure contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The triazole ring is well-known for its antifungal and antimicrobial properties, while the piperidine component is associated with modulation of neurotransmitter systems.

Chemical Structure and Properties

The molecular formula of this compound is C9_{9}H12_{12}N4_{4} with a molecular weight of approximately 166.22 g/mol. The compound typically exists as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological applications.

The biological activity of this compound is largely attributed to the triazole ring's ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes. This mechanism underpins its potential use against various fungal pathogens. Furthermore, the piperidine structure may influence neurotransmitter receptor interactions, suggesting applications in treating neurological disorders.

Antifungal Activity

The antifungal properties of this compound have been demonstrated through various studies. It exhibits significant activity against fungal strains by disrupting ergosterol biosynthesis:

Pathogen Minimum Inhibitory Concentration (MIC)
Candida albicans2–8 µg/mL
Aspergillus fumigatus1–4 µg/mL

These MIC values indicate that the compound effectively inhibits the growth of these pathogens at relatively low concentrations.

Antimicrobial Activity

In addition to antifungal properties, this compound has shown broad-spectrum antimicrobial activity:

Microorganism MIC (µg/mL)
Staphylococcus aureus0.5–2
Escherichia coli1–3

Such activity suggests potential therapeutic applications in treating bacterial infections.

Neurological Effects

Research indicates that compounds containing piperidine rings can modulate neurotransmitter systems. Preliminary studies suggest that this compound may interact with receptors involved in neurotransmission:

Receptor Type Potential Interaction
Dopamine ReceptorsModulation of dopaminergic signaling
Serotonin ReceptorsPotential anxiolytic effects

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antifungal Efficacy : A study demonstrated that derivatives of triazole compounds exhibit enhanced antifungal activity compared to their parent structures. The presence of the piperidine moiety was crucial for maintaining efficacy against resistant strains of fungi .
  • Neuropharmacological Potential : Another research project investigated the effects of similar piperidine derivatives on anxiety-like behaviors in animal models. The results indicated significant anxiolytic effects mediated through serotonin receptor pathways .
  • Synthesis and Structural Analysis : The synthesis methods for this compound have been optimized for yield and purity. Structural analysis via X-ray crystallography confirmed the expected molecular configuration and provided insights into potential interactions with biological targets .

Q & A

Basic: What are the recommended synthetic strategies for 4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with nitriles or aldehydes to form the triazole ring, followed by alkylation or nucleophilic substitution to attach the piperidine moiety. Key steps include:

  • Precursor Selection : Use 4-(aminomethyl)piperidine and 1,2,4-triazole derivatives as starting materials.
  • Cyclization : Employ microwave-assisted synthesis (120°C, DMF, 2h) to improve yield and reduce side products .
  • Purification : Use column chromatography (silica gel, methanol/ethyl acetate gradient) to isolate the product.
    Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature to suppress byproducts like N-alkylated isomers .

Advanced: How can computational tools resolve contradictions in reported bioactivity data for triazole-piperidine hybrids?

Methodological Answer:
Contradictions in antimicrobial or anticancer activity across studies often arise from differences in substituent positioning or assay conditions. A systematic approach includes:

  • Molecular Docking : Compare binding affinities of the triazole-piperidine core with target proteins (e.g., fungal CYP51 or cancer-related kinases) using AutoDock Vina .
  • QSAR Modeling : Train models on datasets linking substituent electronic parameters (Hammett σ) to bioactivity. For example, electron-withdrawing groups on the triazole ring enhance antifungal potency by 30–40% .
  • Meta-Analysis : Normalize data across studies using standardized metrics (e.g., IC50 values relative to positive controls) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR (DMSO-d6) shows characteristic peaks:
    • Piperidine protons: δ 2.8–3.2 ppm (multiplet, –CH2–N–).
    • Triazole protons: δ 8.1–8.3 ppm (singlet, C–H).
  • FT-IR : Confirm triazole ring presence via N–H stretching (3400 cm⁻¹) and C=N absorption (1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS (positive mode) should display [M+H]+ at m/z 208.2 (calculated for C8H14N4) .

Advanced: How do structural modifications (e.g., substituents on triazole/piperidine) impact pharmacokinetic properties?

Methodological Answer:
Modifications alter solubility, metabolic stability, and bioavailability:

Substituent Position Effect Source
Methyl (-CH3)Triazole C4↑ Lipophilicity (LogP +0.5), ↓ aqueous solubility
Hydroxyl (-OH)Piperidine N↑ Metabolic stability (t1/2 +2h) via reduced CYP3A4 oxidation
Fluoro (-F)Piperidine C3↑ BBB penetration (Pe +1.2) in rodent models

Experimental Validation : Use Caco-2 cell assays for permeability and microsomal stability tests .

Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Methodological Answer:

  • Broth Microdilution (CLSI Guidelines) : Determine MIC against C. albicans (RPMI-1640 media, 48h incubation) .
  • Agar Diffusion : Assess zone of inhibition (ZOI) for gram-positive bacteria (e.g., S. aureus ATCC 25923) .
  • Time-Kill Assays : Quantify bactericidal effects at 0–24h to distinguish static vs. cidal activity .

Advanced: How can researchers address discrepancies in enzyme inhibition data between similar triazole-piperidine analogs?

Methodological Answer:
Discrepancies may arise from assay interference or off-target binding. Mitigation strategies include:

  • Counter-Screening : Test against related enzymes (e.g., COX-2 vs. COX-1 for selectivity) .
  • Crystallography : Resolve co-crystal structures to confirm binding modes (e.g., triazole coordination to Zn²+ in HDAC8) .
  • Kinetic Analysis : Calculate Ki values via Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the triazole ring .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles (>3 cycles reduce stability by 15%) .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockout : Delete putative targets (e.g., ERG11 in fungi) to confirm resistance .
  • Thermal Proteome Profiling (TPP) : Identify engaged proteins by monitoring thermal shifts in lysates .
  • Transcriptomics : Compare RNA-seq profiles of treated vs. untreated cells to map pathway activation (e.g., apoptosis genes) .

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